
9-Heptadecanone
Overview
Description
9-Heptadecanone (CAS: 540-08-9) is a long-chain aliphatic ketone with the molecular formula C₁₇H₃₄O and a molecular weight of 254.46 g/mol . It is also known as di-$n$-octyl ketone or pelargone. Structurally, it features a ketone group at the ninth carbon of a 17-carbon chain. Key properties include:
Preparation Methods
Oxidation of Heptadecan-9-ol
The oxidation of heptadecan-9-ol (C₁₇H₃₆O) to 9-heptadecanone represents a straightforward and widely employed method. This process leverages the reactivity of secondary alcohols, which undergo oxidation to ketones under controlled conditions.
Reagents and Reaction Conditions
Common oxidizing agents include chromium-based reagents (e.g., CrO₃ in H₂SO₄) and potassium permanganate (KMnO₄) in acidic or neutral media. For instance, chromium trioxide in sulfuric acid facilitates the conversion of heptadecan-9-ol to the corresponding ketone via a two-electron oxidation mechanism . The reaction typically proceeds at elevated temperatures (50–80°C) under reflux to ensure complete conversion.
Example Reaction:
{17}\text{H}{36}\text{O} + \text{CrO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}{17}\text{H}{34}\text{O} + \text{Cr}^{3+} + \text{H}2\text{O}
Catalytic Dehydrogenation of Heptadecan-9-ol
Industrial-scale production often employs catalytic dehydrogenation , a process that eliminates hydrogen from heptadecan-9-ol to form this compound. This method is favored for its high atom economy and compatibility with continuous flow systems.
Catalysts and Mechanisms
Dehydrogenation catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are used under hydrogen-deficient conditions. The reaction mechanism involves the abstraction of β-hydrogen from the alcohol, resulting in the formation of a ketone and molecular hydrogen:
{17}\text{H}{36}\text{O} \xrightarrow{\text{Pt/C, } \Delta} \text{C}{17}\text{H}{34}\text{O} + \text{H}_2
Industrial Process Parameters:
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Temperature : 150–250°C
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Pressure : 1–10 atm
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Catalyst Loading : 1–5 wt% relative to substrate
This method achieves yields exceeding 80% in optimized setups, with catalyst recyclability enhancing cost-effectiveness .
Friedel-Crafts Acylation of Aliphatic Substrates
While Friedel-Crafts acylation is traditionally associated with aromatic systems, adaptations for aliphatic substrates have been explored for synthesizing long-chain ketones like this compound .
Reaction Design and Challenges
The acylation of decane (C₁₀H₂₂) with heptanoyl chloride (C₇H₁₃COCl) in the presence of aluminum chloride (AlCl₃) generates this compound through electrophilic substitution. However, aliphatic hydrocarbons exhibit lower reactivity compared to arenes, necessitating prolonged reaction times and excess acyl chloride.
Mechanism Overview:
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Electrophile Generation :
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Electrophilic Attack : The acylium ion (C₇H₁₃CO⁺) reacts with decane, forming a carbocation intermediate.
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Deprotonation : AlCl₄⁻ abstracts a proton, yielding this compound and regenerating AlCl₃.
Limitations and Optimizations
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Low Regioselectivity : Competing reactions at alternative carbon positions may occur.
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Solvent Choice : Anhydrous ether or dichloromethane minimizes side reactions .
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Catalyst Recycling : Sulfided Pt/C or Pd/C catalysts improve reaction efficiency .
Comparative Analysis of Preparation Methods
Recent Advances and Research Directions
Green Oxidation Protocols
Recent studies emphasize replacing toxic chromium reagents with biocatalytic systems (e.g., alcohol dehydrogenases) or molecular oxygen under photochemical conditions. These approaches reduce environmental impact while maintaining selectivity .
Enhanced Dehydrogenation Catalysts
Nanostructured catalysts, such as Pt-Sn alloys , have shown improved activity and stability in dehydrogenation reactions, enabling lower operating temperatures (100–150°C) .
Friedel-Crafts Modifications
The use of ionic liquids as solvents and solid acid catalysts (e.g., zeolites) has mitigated AlCl₃-related waste issues, though yields remain suboptimal for industrial adoption .
Scientific Research Applications
Chemistry
9-Heptadecanone serves as a precursor in the synthesis of various organic compounds. Its carbonyl group allows it to participate in nucleophilic addition and substitution reactions, making it valuable in synthetic organic chemistry. It is also utilized as a standard in chromatographic analysis due to its distinctive properties .
Biology
Research indicates that this compound may exhibit pheromonal activity in insects. This potential has implications for pest management strategies, where the compound could be used to influence insect behavior . Additionally, its antimicrobial properties have been explored, showing efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
Medicine
The compound is under investigation for its role as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties and biological activities make it a candidate for developing new therapeutic agents .
Industry
In the fragrance and flavoring sectors, this compound is valued for its distinctive odor. It is utilized in creating perfumes and flavoring agents, contributing to various consumer products .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. A study highlighted its effectiveness against E. coli and P. aeruginosa, suggesting its potential use as a natural antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Escherichia coli | 50 |
Pseudomonas aeruginosa | 50 |
Hepatoprotective Effects
Research has indicated that extracts containing this compound can reduce liver enzyme levels associated with damage in arsenic-poisoned rats, suggesting potential therapeutic benefits.
Enzyme | Control Group (U/L) | Treatment Group (U/L) |
---|---|---|
AST | 150 ± 10 | 90 ± 5 |
ALT | 120 ± 8 | 70 ± 4 |
Case Study 1: Antibacterial Properties
A study conducted on the antibacterial efficacy of this compound revealed significant inhibition against E. coli and P. aeruginosa. The Minimum Inhibitory Concentration values were determined through serial dilution methods.
Case Study 2: Hepatoprotective Activity
In a controlled experiment involving rats exposed to arsenic, treatment with a compound extract containing this compound resulted in decreased levels of liver enzymes (AST and ALT), suggesting protective effects on liver function.
Mechanism of Action
The mechanism by which 9-Heptadecanone exerts its effects is primarily through its carbonyl group. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution. In biological systems, it may interact with specific receptors or enzymes, although detailed pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
The following sections compare 9-Heptadecanone with structurally or functionally related compounds, emphasizing physicochemical properties, bioactivity, and environmental behavior.
Structural and Functional Analogs
a. 1-Octadecene
- Structure : An 18-carbon alkene (C₁₈H₃₆).
- Comparison: Property this compound 1-Octadecene Functional group Ketone Alkene Persistence Degrades post-harvest Persists in soil Environmental fate Rapid degradation High stability
b. Isopropyl Palmitate
- Structure : Ester of isopropyl alcohol and palmitic acid.
- Comparison: Property this compound Isopropyl Palmitate Functional group Ketone Ester Bioactivity Moderate binding Higher binding energy
In molecular docking studies against the PRKCA protein (PDB: 3IW4), this compound showed a binding energy of -5.4 kcal/mol, weaker than isopropyl palmitate (-6.3 kcal/mol) .
Bioactivity Comparison
Table 1 summarizes molecular docking scores (binding energy, kcal/mol) of this compound and other bioactives:
Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
---|---|---|
This compound | PRKCA (3IW4) | -5.4 |
d-Lyxo-d-manno-nononic-1,4-lactone | PRKCA (3IW4) | -6.9 |
Isopropyl Palmitate | PRKCA (3IW4) | -6.3 |
Stearic Acid | PRKCA (3IW4) | -6.2 |
This compound exhibits moderate affinity for PRKCA, a protein kinase involved in signal transduction, but is outperformed by lactones and esters .
Environmental and Regulatory Profiles
Property | This compound | 1-Octadecene |
---|---|---|
Persistence | Degrades completely | Persists year-round |
Regulatory status | Not on TSCA inventory | Not regulated |
This compound is non-hazardous under DOT, IATA, and IMDG regulations but requires careful disposal to avoid environmental contamination .
Biological Activity
9-Heptadecanone, a long-chain ketone with the molecular formula CHO, is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine, agriculture, and industry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
This compound is characterized by its carbonyl functional group located at the ninth carbon of the heptadecane chain. This unique structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its carbonyl group, which can engage in nucleophilic addition and substitution reactions. In biological systems, it may interact with specific receptors or enzymes, although detailed molecular targets are still under investigation.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .
2. Pheromonal Activity
In entomology, this compound has been studied for its potential role as a pheromone in insects. Its ability to influence insect behavior could have applications in pest management strategies.
3. Hepatoprotective Effects
Recent studies have explored the hepatoprotective effects of compounds related to this compound. For instance, extracts containing this ketone were shown to reduce enzyme activities associated with liver damage in arsenic-poisoned rats, indicating potential therapeutic benefits .
Case Study 1: Antibacterial Properties
A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against E. coli and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing that concentrations as low as 50 µg/mL were effective against both strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Pseudomonas aeruginosa | 50 |
Case Study 2: Hepatoprotective Activity
In a controlled experiment involving rats exposed to arsenic, treatment with a compound extract containing this compound resulted in decreased levels of liver enzymes (AST and ALT), suggesting protective effects on liver function.
Enzyme | Control Group (U/L) | Treatment Group (U/L) |
---|---|---|
AST | 150 ± 10 | 90 ± 5 |
ALT | 120 ± 8 | 70 ± 4 |
Applications
1. Pharmaceutical Development
The compound is being investigated as an intermediate in the synthesis of pharmaceuticals due to its unique chemical properties and biological activities .
2. Agricultural Use
Given its pheromonal activity, there is potential for developing eco-friendly pest control methods based on this compound.
3. Flavoring and Fragrance Industry
Its distinctive odor makes it valuable in producing fragrances and flavoring agents.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 9-Heptadecanone in laboratory settings?
- Methodological Answer : Synthesis typically involves ketonization of heptadecanoic acid derivatives or oxidation of secondary alcohols. Characterization employs gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Melting point analysis (54°C ) and infrared spectroscopy (IR) validate crystalline phase and functional groups. Reproducibility requires adherence to protocols in peer-reviewed journals, such as those outlined in experimental sections of organic chemistry methodologies .
Q. How can researchers determine the purity of this compound, and what analytical thresholds are considered acceptable?
- Methodological Answer : Purity is quantified via high-performance liquid chromatography (HPLC) with ≥95% purity as the standard threshold for research-grade material. Differential scanning calorimetry (DSC) can detect impurities by deviations from the reported melting point (54°C ). Cross-validation with elemental analysis (C, H, O composition) ensures consistency with the molecular formula (C₁₇H₃₄O) .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/particulates, and wear nitrile gloves to prevent skin contact. Emergency measures include rinsing eyes with water for 15 minutes (per OSHA guidelines) and avoiding disposal into waterways due to environmental persistence . Stability under storage conditions (e.g., inert atmosphere, 4°C) prevents degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound, such as vaporization enthalpies?
- Methodological Answer : Discrepancies in vaporization enthalpy values (e.g., 439–482 kJ/mol ) may arise from measurement techniques (e.g., static vs. dynamic calorimetry). Researchers should replicate experiments under standardized conditions (e.g., 78.3°C ) and compare with computational models (e.g., COSMO-RS). Meta-analyses of historical data should account for instrumental calibration differences .
Q. What experimental designs are optimal for studying this compound’s phase-change behavior in thermal management systems?
- Methodological Answer : Design controlled heating/cooling cycles (e.g., 0.5°C/min ramps) using differential thermal analysis (DTA) to map solid-liquid transitions. Pair with X-ray diffraction (XRD) to correlate phase changes with lattice structure. Reference analogous ketones (e.g., 2-Heptadecanone ) to contextualize results within material science literature .
Q. How can researchers assess the environmental impact of this compound degradation byproducts?
- Methodological Answer : Conduct OECD 301F biodegradation tests to quantify CO₂ evolution under aerobic conditions. Use LC-MS to identify oxidation products (e.g., heptadecanoic acid) and ecotoxicity assays (e.g., Daphnia magna LC₅₀) to evaluate aquatic hazards. Compare degradation pathways with structurally similar ketones (e.g., 2-Nonadecanone ) .
Q. What strategies mitigate data variability in spectroscopic studies of this compound’s molecular interactions?
- Methodological Answer : Standardize solvent systems (e.g., deuterated chloroform for NMR) and temperature controls (±0.1°C) to minimize spectral noise. Use principal component analysis (PCA) on FTIR data to isolate solvent effects. Cross-reference with computational simulations (e.g., DFT for vibrational modes) .
Q. Guidance for Academic Writing
- Reproducibility : Document experimental parameters (e.g., heating rates, solvent purity) in line with Beilstein Journal guidelines .
- Contradiction Analysis : Use systematic reviews to contextualize conflicting data, emphasizing methodological differences .
- Ethical Compliance : Adhere to institutional safety protocols and cite Material Safety Data Sheets (MSDS) for hazard mitigation .
Properties
IUPAC Name |
heptadecan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKUFMLQFLJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202310 | |
Record name | 9-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-08-9 | |
Record name | 9-Heptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Heptadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-HEPTADECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Heptadecanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL8T26JYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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